molecular formula C9H4BrF3N2O B13521648 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one

8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B13521648
M. Wt: 293.04 g/mol
InChI Key: HSDJUPMXGAQXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a fluorinated quinazoline derivative This compound is of significant interest due to its unique chemical structure, which includes a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a bromine atom and a trifluoromethyl group on a quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

8-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H4BrF3N2O/c10-5-3-1-2-4-6(5)14-8(9(11,12)13)15-7(4)16/h1-3H,(H,14,15,16)

InChI Key

HSDJUPMXGAQXAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.